N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-[(2-Chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 2-chlorophenylmethyl group and a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl substituent. The benzamide core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation due to its hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-19-7-3-1-5-17(19)13-24-21(28)16-11-9-15(10-12-16)14-27-22(29)18-6-2-4-8-20(18)25-26-27/h1-12H,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQIKHYYSFCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related benzamides, benzotriazinones, and heterocyclic derivatives (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s benzotriazinone group shares similarities with the quinazolinone in ’s compound, both of which are known to interact with ATP-binding pockets in kinases . The pyrazolo-pyrimidine-chromenone hybrid in exhibits higher molecular weight (~589 g/mol) and broader kinase inhibition profiles, likely due to extended π-π stacking interactions .
Synthesis Efficiency: The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt) and benzotriazinone formation, comparable to methods in and . highlights ultrasound-assisted synthesis for benzamides, which reduces reaction time and improves yields compared to conventional heating . demonstrates that dehydrosulfurizing agents (DCC vs. I₂/Et₃N) influence product diversity; similar reagent choices could optimize the target compound’s purity .
In contrast, the sulfamoyl group in ’s compound increases solubility but may require formulation adjuvants for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
